molecular formula C13H10Cl2N2O2 B13742566 2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid CAS No. 25288-50-0

2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid

Cat. No.: B13742566
CAS No.: 25288-50-0
M. Wt: 297.13 g/mol
InChI Key: OKVIMLDADHCXPO-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid is a chemical compound that features a dichlorophenoxy group and a pyridinyl group connected through an ethanimidic acid linkage

Preparation Methods

The synthesis of 2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorophenol and 3-aminopyridine.

    Formation of Intermediate: The 2,3-dichlorophenol undergoes a reaction with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid.

    Coupling Reaction: The intermediate 2-(2,3-dichlorophenoxy)acetic acid is then coupled with 3-aminopyridine under appropriate conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid involves its interaction with specific molecular targets. The dichlorophenoxy group and the pyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid can be compared with similar compounds such as:

    2,3-Dichlorophenoxyacetic acid: This compound lacks the pyridinyl group and has different chemical properties and applications.

    N-(pyridin-3-yl)ethanimidic acid: This compound lacks the dichlorophenoxy group and has different reactivity and biological activity.

The uniqueness of this compound lies in the combination of the dichlorophenoxy and pyridinyl groups, which confer specific chemical and biological properties that are not present in the individual components.

Properties

CAS No.

25288-50-0

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-4-1-5-11(13(10)15)19-8-12(18)17-9-3-2-6-16-7-9/h1-7H,8H2,(H,17,18)

InChI Key

OKVIMLDADHCXPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NC2=CN=CC=C2

Origin of Product

United States

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